molecular formula C7H3BrF3N3O B2395811 1-Azido-2-bromo-4-(trifluoromethoxy)benzene CAS No. 2470435-17-5

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

Cat. No. B2395811
CAS RN: 2470435-17-5
M. Wt: 282.02
InChI Key: DKRATENNCARFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Azido-2-bromo-4-(trifluoromethoxy)benzene” is a synthetic chemical compound . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has a molecular weight of 241.01 g/mol .


Synthesis Analysis

The synthesis of related compounds provides some insight into possible synthesis methods for “this compound”. For instance, “1-Bromo-4-(trifluoromethoxy)benzene” can be synthesized by treating it with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and related compounds. It likely contains a benzene ring with azido, bromo, and trifluoromethoxy functional groups attached at the 1st, 2nd, and 4th positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(trifluoromethoxy)benzene”, a related compound, include a boiling point of 80 °C/50 mmHg, a density of 1.622 g/mL at 25 °C, and a refractive index n20/D of 1.461 (lit.) .

Mechanism of Action

The mechanism of action of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the formation of a covalent bond with the target protein. The azide group of the compound reacts with the active site of the protein, forming a stable triazole linkage. This covalent bond is irreversible, making this compound a valuable tool for studying protein function and inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on biochemical and physiological processes in vitro. However, its effects on living organisms are yet to be fully understood. Therefore, caution should be taken when handling the compound in a biological setting.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Azido-2-bromo-4-(trifluoromethoxy)benzene in lab experiments include its high reactivity, specificity, and irreversibility. It is also relatively easy to synthesize and purify. However, the compound has some limitations, such as its potential toxicity, instability in certain solvents, and limited availability.

Future Directions

There are several future directions for research on 1-Azido-2-bromo-4-(trifluoromethoxy)benzene. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound's use in material science and nanotechnology is an area of active research. Finally, further studies are needed to fully understand the compound's effects on living organisms and its potential toxicity.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique properties. Its high reactivity, specificity, and irreversibility make it a useful chemical probe for studying protein-ligand interactions and enzyme kinetics. However, further research is needed to fully understand the compound's potential toxicity and its effects on living organisms.

Synthesis Methods

The synthesis of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a copper catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at a high temperature of around 100°C. The final product is obtained by purifying the reaction mixture through column chromatography.

Scientific Research Applications

1-Azido-2-bromo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research. It is commonly used as a chemical probe to study protein-ligand interactions, enzyme kinetics, and protein function. It is also used in the synthesis of various bioactive compounds such as anticancer agents, antibiotics, and antiviral drugs. Additionally, this compound is used in material science to prepare functionalized surfaces, polymers, and nanoparticles.

Safety and Hazards

The safety data sheet for “1-Bromo-4-(trifluoromethoxy)benzene” indicates that it is a skin irritant (Category 2, H315). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-azido-2-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRATENNCARFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.